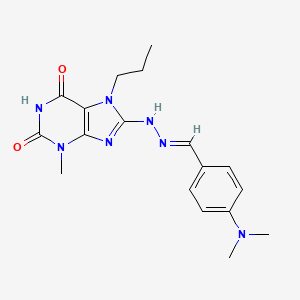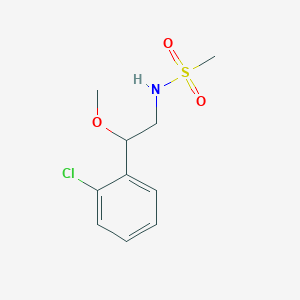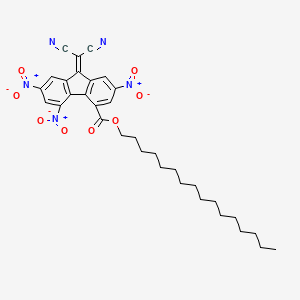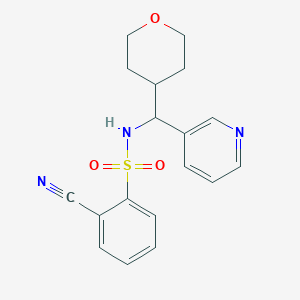![molecular formula C17H13BrO6S B2390259 6-bromo-3-[(3,4-dimethoxyphenyl)sulfonyl]-2H-chromen-2-one CAS No. 866347-85-5](/img/structure/B2390259.png)
6-bromo-3-[(3,4-dimethoxyphenyl)sulfonyl]-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-bromo-3-[(3,4-dimethoxyphenyl)sulfonyl]-2H-chromen-2-one (BDPSC) is a synthetic compound that is used in a variety of scientific research applications. It is a versatile compound with a range of possible uses due to its wide range of properties.
Aplicaciones Científicas De Investigación
6-bromo-3-[(3,4-dimethoxyphenyl)sulfonyl]-2H-chromen-2-one has a variety of scientific research applications. It is used in the synthesis of organic compounds, as a catalyst in organic reactions, and as a drug candidate for the treatment of certain diseases. It has also been used in the study of enzyme mechanisms and the development of new drugs. Additionally, it has been used in the study of cell signaling pathways and the development of new therapeutic agents.
Mecanismo De Acción
The mechanism of action of 6-bromo-3-[(3,4-dimethoxyphenyl)sulfonyl]-2H-chromen-2-one is not completely understood. However, it is believed that it acts as an inhibitor of certain enzymes, such as cytochrome P450 enzymes, that are involved in the metabolism of drugs and other compounds. Additionally, it has been suggested that it may act as an agonist of certain G-protein coupled receptors, which could explain its effects on cell signaling pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not completely understood. However, it has been suggested that it may have anti-inflammatory, anti-oxidant, and neuroprotective effects. Additionally, it has been shown to modulate the activity of certain enzymes involved in drug metabolism, which could explain its potential therapeutic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 6-bromo-3-[(3,4-dimethoxyphenyl)sulfonyl]-2H-chromen-2-one in laboratory experiments include its relatively low cost, its stability, and its availability. Additionally, its wide range of properties make it a versatile compound that can be used in a variety of experiments. The main limitation of using this compound in laboratory experiments is that its mechanism of action is not completely understood, which makes it difficult to predict its effects in certain situations.
Direcciones Futuras
Future research on 6-bromo-3-[(3,4-dimethoxyphenyl)sulfonyl]-2H-chromen-2-one could focus on further elucidating its mechanism of action, as well as its biochemical and physiological effects. Additionally, further research could focus on exploring its potential therapeutic applications, such as its use in the treatment of certain diseases. Finally, further research could focus on optimizing the synthesis method of this compound to make it more efficient and cost-effective.
Métodos De Síntesis
6-bromo-3-[(3,4-dimethoxyphenyl)sulfonyl]-2H-chromen-2-one is synthesized through a multi-step process that involves several reactions. The first step is a reaction between 3,4-dimethoxyphenylsulfonyl chloride and 4-bromo-3-chlorobenzonitrile in the presence of a base such as sodium hydroxide. This reaction yields this compound. The second step is a reaction between this compound and 2,4-dichlorobenzonitrile in the presence of a base such as sodium hydroxide. This reaction yields this compound.
Propiedades
IUPAC Name |
6-bromo-3-(3,4-dimethoxyphenyl)sulfonylchromen-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrO6S/c1-22-14-6-4-12(9-15(14)23-2)25(20,21)16-8-10-7-11(18)3-5-13(10)24-17(16)19/h3-9H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOMSAHHKMJEYJC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrO6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-4-cyano-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2390177.png)



![3-[2-(2-Chloroethoxy)ethyl]-1,3-oxazolidin-2-one](/img/structure/B2390182.png)
![4-Aminobicyclo[2.2.1]heptan-1-ol](/img/structure/B2390184.png)



![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone](/img/structure/B2390191.png)

![6-chloro-1-{[(dimethylamino)carbonyl]oxy}-2-(4-methylphenyl)-1H-1,3-benzimidazole](/img/structure/B2390195.png)
